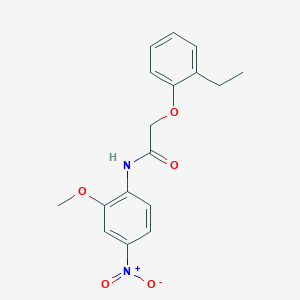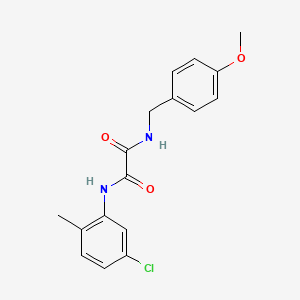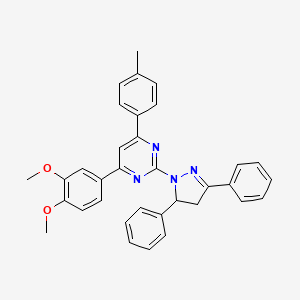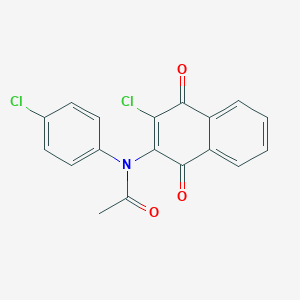
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as A-438079, is a selective and potent antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. Purinergic receptors are involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. The P2X7 receptor has been implicated in the pathogenesis of several diseases, such as chronic pain, Alzheimer's disease, and multiple sclerosis. Therefore, A-438079 has potential therapeutic applications in the treatment of these diseases.
作用機序
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide selectively and potently inhibits the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cell types, such as immune cells, neurons, and glial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide blocks the influx of calcium ions and the release of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to its analgesic, anti-inflammatory, and neuroprotective effects, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to modulate synaptic plasticity, regulate microglial activation, and inhibit tumor growth. For example, in a rat model of chronic constriction injury-induced neuropathic pain, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide reduced the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated extracellular signal-regulated kinase (p-ERK) in the spinal cord, indicating a modulation of synaptic plasticity. In a mouse model of glioblastoma, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide inhibited tumor growth and angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).
実験室実験の利点と制限
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency for the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its ability to penetrate the blood-brain barrier, which allows for testing of its effects on central nervous system diseases. One limitation is its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects on other ion channels or receptors, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for clinical use. Another direction is the investigation of the role of the P2X7 receptor in other diseases, such as cancer, autoimmune diseases, and infectious diseases. Additionally, the mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide need to be further elucidated. Finally, the potential side effects and toxicity of 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide need to be thoroughly evaluated in preclinical and clinical studies.
合成法
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can be synthesized using a multi-step process, starting from 2-ethylphenol and 2-methoxy-4-nitroaniline. The first step involves the reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to yield 2-(2-ethylphenoxy)acetate. The second step involves the reduction of the nitro group of 2-methoxy-4-nitroaniline using a reducing agent, such as iron powder or tin(II) chloride, to yield 2-amino-4-methoxyaniline. The third step involves the reaction of 2-(2-ethylphenoxy)acetate with 2-amino-4-methoxyaniline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
科学的研究の応用
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied in preclinical models of various diseases, such as chronic pain, Alzheimer's disease, and multiple sclerosis. In these models, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. For example, in a rat model of chronic constriction injury-induced neuropathic pain, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide significantly reduced mechanical allodynia and thermal hyperalgesia. In a mouse model of Alzheimer's disease, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide significantly improved cognitive function and reduced amyloid-beta deposition. In a mouse model of multiple sclerosis, 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide significantly reduced disease severity and demyelination.
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-15(12)24-11-17(20)18-14-9-8-13(19(21)22)10-16(14)23-2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXTWLGOOAOOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)

![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)
